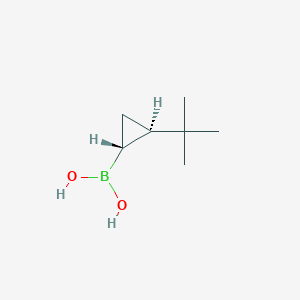

(trans-2-(tert-Butyl)cyclopropyl)boronic acid

CAS No.:

Cat. No.: VC16006433

Molecular Formula: C7H15BO2

Molecular Weight: 142.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15BO2 |

|---|---|

| Molecular Weight | 142.01 g/mol |

| IUPAC Name | [(1R,2R)-2-tert-butylcyclopropyl]boronic acid |

| Standard InChI | InChI=1S/C7H15BO2/c1-7(2,3)5-4-6(5)8(9)10/h5-6,9-10H,4H2,1-3H3/t5-,6-/m1/s1 |

| Standard InChI Key | UPPDXDIPPWGOAC-PHDIDXHHSA-N |

| Isomeric SMILES | B([C@@H]1C[C@H]1C(C)(C)C)(O)O |

| Canonical SMILES | B(C1CC1C(C)(C)C)(O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a cyclopropane ring fused to a boronic acid group (-B(OH)₂) at the 1-position and a bulky tert-butyl group (-C(CH₃)₃) at the trans-2 position. This arrangement imposes significant steric hindrance, which influences its reactivity in catalytic processes. The cyclopropane ring’s bond angles (approximately 60°) create substantial ring strain, while the tert-butyl group enhances stability against thermal decomposition .

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅BO₂ |

| Molecular Weight | 142.01 g/mol |

| Boiling Point | Not reported (decomposes) |

| Solubility | Partially soluble in DCM, THF |

| Stability | Air-sensitive, store under inert gas |

The boronic acid moiety enables hydrogen bonding with protic solvents, while the tert-butyl group enhances lipophilicity, making it suitable for reactions in nonpolar media .

Synthesis and Manufacturing

Cyclopropanation Strategies

The synthesis typically begins with cyclopropanation of alkenes using transition metal catalysts. For example, rhodium-catalyzed decomposition of ethyl diazoacetate in the presence of alkynes yields cyclopropene intermediates, which are subsequently functionalized with boron reagents . Dichloromethane is preferred as a solvent due to its ability to stabilize reactive intermediates while minimizing side reactions.

Boron Incorporation

A critical step involves the Cu-catalyzed hydroboration or carboborylation of cyclopropenes. Recent advances demonstrate that treating cyclopropenyl esters with pinacol borane (HBpin) in the presence of Cu(I) catalysts yields cyclopropyl boronic esters with >90% stereospecificity. Subsequent hydrolysis under acidic conditions affords the free boronic acid .

Stereocontrol and Yield Optimization

The trans configuration is achieved through careful selection of substrates and reaction conditions. For instance, Ag₂O and K₂CO₃ act as synergistic bases in palladium-catalyzed Suzuki-Miyaura couplings, ensuring high enantiomeric excess (ee >90%) in the final product . Typical yields range from 65% to 85%, depending on the steric bulk of substituents .

Chemical Reactivity and Applications

Suzuki-Miyaura Coupling

The compound participates in palladium-catalyzed cross-couplings with aryl halides, forming biaryl cyclopropane derivatives. The tert-butyl group’s steric bulk slows transmetallation but enhances selectivity for mono-coupled products. For example, coupling with 4-bromoanisole produces trans-2-(tert-butyl)cyclopropyl-4-methoxybiphenyl in 78% yield .

1,2-Metalate Rearrangements

Treatment with alkynyllithium reagents induces 1,2-boronate rearrangements, yielding propargylic boronic esters. This reaction proceeds via a four-membered transition state, retaining the stereochemistry of the cyclopropane ring. Subsequent oxidation with H₂O₂/NaOH affords tertiary alcohols with >95% diastereomeric excess .

Pharmaceutical Intermediate Synthesis

The compound’s strained ring system is leveraged in drug discovery. For instance, it serves as a precursor to RORγt modulators, where the cyclopropane ring mimics the conformation of endogenous ligands. Docking studies reveal hydrogen bonds between the boronic acid and Cys320/Glu326 residues in the RORγt binding pocket, enhancing inhibitory activity .

Comparative Analysis with Related Boronic Acids

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume